molecular formula C27H27ClN5O7S2 B601448 Cloxacillin Sodium EP Impurity E CAS No. 18704-55-7

Cloxacillin Sodium EP Impurity E

Katalognummer B601448
CAS-Nummer: 18704-55-7
Molekulargewicht: 633.13
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cloxacillin Sodium EP Impurity E is an impurity of Cloxacillin Sodium, which is primarily used for treating bacterial infections caused by susceptible organisms . The molecular formula of Cloxacillin Sodium EP Impurity E is C27H28ClN5O7S2 .


Synthesis Analysis

The synthesis and characterization of related compounds of cloxacillin sodium have been described in a research paper . The paper discusses the synthesis of six related compounds of cloxacillin sodium, including Cloxacillin Penicillamide, which is another name for Cloxacillin Sodium EP Impurity E .


Molecular Structure Analysis

The molecular structure of Cloxacillin Sodium EP Impurity E includes a benzazole ring and a penicillin acyl group . The exact mass of Cloxacillin Sodium EP Impurity E is 633.11187 .


Chemical Reactions Analysis

The major impurities in cloxacillin sodium, including Cloxacillin Sodium EP Impurity E, were prepared using semi-preparation technology and identified using LC-QTOF-MS, 1H-NMR, and 13C-NMR . Two new impurities related to the salt-forming reaction and the purification process were identified in this study .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Analysis and Quality Control

Cloxacillin Sodium EP Impurity E is utilized in the development of analytical methods such as RP-UPLC (Reverse Phase Ultra Performance Liquid Chromatography) to ensure the quality and stability of cloxacillin sodium in bulk and formulated products . This impurity can serve as a reference standard to identify and quantify degradation products during stability testing, which is crucial for maintaining the safety and efficacy of pharmaceuticals.

Drug Degradation Studies

In the realm of drug stability, Cloxacillin Sodium EP Impurity E plays a pivotal role in understanding the degradation pathways of cloxacillin sodium under various stress conditions, such as acidic, alkaline, and oxidative environments . These studies are essential for predicting the shelf life of drugs and developing appropriate storage conditions.

Physicochemical Property Analysis

Research involving Cloxacillin Sodium EP Impurity E includes studying its molecular interactions and aggregation behavior in different solvents, such as water and aqueous NaCl solutions . These studies provide insights into the drug’s solubility, dissolution rate, and overall bioavailability, which are critical for drug formulation and delivery.

Pharmacokinetics and Drug Action

Understanding the physicochemical properties of Cloxacillin Sodium EP Impurity E can shed light on the drug action of cloxacillin sodium at the molecular level within the human body . This knowledge is vital for optimizing drug design and enhancing therapeutic outcomes.

Antibacterial Activity Profiling

As a derivative of cloxacillin, Cloxacillin Sodium EP Impurity E can be used to study the antibacterial activity of cloxacillin sodium against specific strains of bacteria. This includes assessing the minimum inhibitory concentration (MIC) and understanding the mechanism of action against beta-lactamase-producing staphylococci .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling cloxacillin and its impurities . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Zukünftige Richtungen

While there is limited information available on the future directions specifically for Cloxacillin Sodium EP Impurity E, the ongoing research into the synthesis of potential impurities of cloxacillin sodium suggests that further studies may be conducted to better understand these impurities . These studies could potentially lead to improvements in the process development of cloxacillin sodium and the quality determination of the drug substance .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cloxacillin Sodium EP Impurity E involves the conversion of 6-Aminopenicillanic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "6-Aminopenicillanic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Acetone", "Water" ], "Reaction": [ "Step 1: Dissolve 6-Aminopenicillanic acid in methanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture to reflux for 2 hours.", "Step 3: Cool the mixture and acidify with hydrochloric acid.", "Step 4: Extract the resulting solid with methanol and filter.", "Step 5: Dissolve the solid in water and add sodium bicarbonate to the solution.", "Step 6: Extract the mixture with methanol and filter.", "Step 7: Combine the filtrate with acetic anhydride and acetone.", "Step 8: Heat the mixture to reflux for 2 hours.", "Step 9: Cool the mixture and filter the resulting solid.", "Step 10: Wash the solid with water and dry to obtain Cloxacillin Sodium EP Impurity E." ] }

CAS-Nummer

18704-55-7

Produktname

Cloxacillin Sodium EP Impurity E

Molekularformel

C27H27ClN5O7S2

Molekulargewicht

633.13

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.